2,4-dichloro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide
Description
The compound 2,4-dichloro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide features a pyridazinone core substituted with a furan-2-yl group at position 3 and a 2,4-dichlorobenzamide moiety linked via an ethyl chain. Its molecular formula is C₁₉H₁₆Cl₂N₃O₃, with a molecular weight of 422.26 g/mol (calculated from structural analogs in ).
Properties
IUPAC Name |
2,4-dichloro-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O3/c18-11-3-4-12(13(19)10-11)17(24)20-7-8-22-16(23)6-5-14(21-22)15-2-1-9-25-15/h1-6,9-10H,7-8H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUKPUUOTLRYRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations on the Benzamide Moiety
The 2,4-dichlorobenzamide group distinguishes the target compound from analogs with alternative substituents:
Key Insight: The 2,4-dichloro substitution in the target compound likely enhances binding interactions compared to ethoxy or phenoxy analogs, as chlorine atoms improve van der Waals and halogen bonding .
Modifications to the Pyridazinone Core
Several analogs retain the pyridazinone core but vary in substituents or linker groups:
Binding Affinity and Functional Activity
highlights the importance of the pyridazinone-ethyl-benzamide scaffold in binding to monoclonal antibody CDR3 regions. This suggests that the pyridazinone-ethyl linkage is critical for interactions, and substituents like 2,4-dichloro may further refine specificity.
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